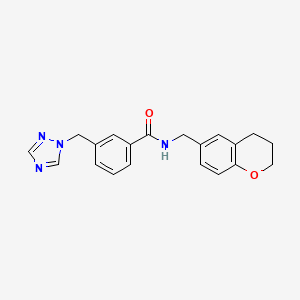![molecular formula C23H20BrN3O4 B7563766 Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B7563766.png)
Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate, also known as BCI, is a chemical compound that has been widely studied for its potential applications in scientific research. BCI is a small molecule inhibitor that has been shown to have a variety of effects on biological processes, making it a valuable tool for researchers in fields such as cancer biology, immunology, and neuroscience.
Mechanism of Action
The mechanism of action of Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate is not fully understood, but it is thought to work by inhibiting the activity of a protein called STAT3. STAT3 is a transcription factor that plays a key role in regulating cell growth and survival, and is often overactive in cancer cells. By inhibiting STAT3, Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate has also been shown to have other biochemical and physiological effects. For example, Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate has been shown to inhibit the production of inflammatory cytokines, which may make it useful in the treatment of inflammatory diseases. Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate has also been studied for its potential use in the treatment of neurodegenerative diseases, where it may be able to protect neurons from damage.
Advantages and Limitations for Lab Experiments
One advantage of using Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to use and study. Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate also has a well-defined mechanism of action, which makes it a valuable tool for researchers studying the pathways and processes that it affects. However, one limitation of Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate is that it can be difficult to use in vivo, as it has poor solubility and bioavailability.
Future Directions
There are many possible future directions for research on Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate. One area of interest is in the development of new and more effective inhibitors of STAT3, which may have even greater potential for use in cancer therapy. Another area of interest is in the study of the effects of Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate on other biological processes, such as the immune response and inflammation. Additionally, Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
Synthesis Methods
Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 6-bromo-3-cyano-4-oxoquinoline with N-(4-bromobutyl)-2-nitrobenzamide, followed by reduction and deprotection to yield Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate.
Scientific Research Applications
Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate has been shown to have a variety of applications in scientific research. One area of interest is in the study of cancer biology, where Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate has been shown to inhibit the growth and proliferation of cancer cells. Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate has also been studied for its potential use in immunotherapy, where it may be used to enhance the immune response to cancer cells.
properties
IUPAC Name |
butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O4/c1-2-3-10-31-23(30)15-4-7-18(8-5-15)26-21(28)14-27-13-16(12-25)22(29)19-11-17(24)6-9-20(19)27/h4-9,11,13H,2-3,10,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCKIKFVAXLTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B7563687.png)

![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7563697.png)


![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-3-pyridin-4-ylpropanamide](/img/structure/B7563723.png)
![6-Bromo-1-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-4-oxoquinoline-3-carbonitrile](/img/structure/B7563729.png)
![N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7563734.png)
![2-[butyl(methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7563742.png)

![N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B7563761.png)

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4,6-dimethyl-1H-benzimidazol-2-yl)propan-1-one](/img/structure/B7563779.png)